Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-, also known by its CAS number 112086-80-3, is a complex organic compound with the molecular formula and a molecular weight of approximately 334.208 g/mol. The structure of this compound features a pyrrole ring substituted with both acetyl and bromophenyl groups, contributing to its unique chemical properties. This compound is characterized by its brown amorphous solid form and has a melting point range of approximately 100–104 °C .
Preliminary studies suggest that ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- exhibits notable biological activities. It has been evaluated for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, molecular docking studies indicate potential interactions with biological targets related to inflammation and cancer pathways .
The synthesis of ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- typically involves multi-step organic reactions. A common method includes:
These steps are often conducted under controlled temperatures and require purification processes such as recrystallization or chromatography to isolate the final product .
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- has potential applications in:
Interaction studies have focused on how ethanone interacts with various biological molecules. Molecular docking studies have suggested that this compound can bind effectively to proteins involved in disease pathways, indicating its potential as a therapeutic agent. Specific interactions with enzymes and receptors have been modeled to predict efficacy and safety profiles .
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Bromophenyl)-2,5-dimethylpyrrole | C12H12BrN | Lacks acetyl group; simpler structure |
| Acetylacetone | C5H8O2 | Contains diketone functionality; used as a chelating agent |
| N-Acetylcysteine | C5H9NO3S | Contains thiol group; known for antioxidant properties |
Ethanone stands out due to its combination of a brominated phenyl group and a pyrrole structure with an acetyl substituent, which may enhance its reactivity and biological profile compared to simpler compounds like 1-(4-bromophenyl)-2,5-dimethylpyrrole. Its specific interactions within biological systems may also differentiate it from other acetylated derivatives.